2-(ethylamino)ethanol;2,3,4,5,6-pentachlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylamino)ethanol: and 2,3,4,5,6-pentachlorophenol are two distinct chemical compounds with unique properties and applications2-(Ethylamino)ethanol is an amino alcohol with the molecular formula C₄H₁₁NO, commonly used as a solvent and intermediate in various chemical reactions 2,3,4,5,6-pentachlorophenol is a chlorinated phenol with the molecular formula C₆HCl₅O, known for its use as a pesticide and disinfectant .
Vorbereitungsmethoden
2-(Ethylamino)ethanol: can be synthesized through the reaction of ethylamine with ethylene oxide under controlled conditions . The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
2,3,4,5,6-pentachlorophenol: is produced by the chlorination of phenol in the presence of a catalyst such as ferric chloride . The reaction is carried out in a chlorination reactor, and the product is purified through distillation and crystallization processes .
Analyse Chemischer Reaktionen
2-(Ethylamino)ethanol: undergoes various chemical reactions, including:
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.
2,3,4,5,6-pentachlorophenol: undergoes:
Hydrolysis: It can be hydrolyzed to form chlorinated phenols and hydrochloric acid.
Reduction: It can be reduced to form less chlorinated phenols using reducing agents like sodium borohydride.
Substitution: It can undergo electrophilic substitution reactions to form various derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Ethylamino)ethanol: is used in:
Chemistry: As a solvent and intermediate in organic synthesis.
Biology: In the preparation of biological buffers and reagents.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of corrosion inhibitors and surfactants.
2,3,4,5,6-pentachlorophenol: is used in:
Chemistry: As a reagent in analytical chemistry.
Biology: As a biocide in laboratory settings.
Medicine: In the formulation of antiseptics and disinfectants.
Industry: As a wood preservative and pesticide.
Wirkmechanismus
2-(Ethylamino)ethanol: exerts its effects by interacting with various molecular targets, including enzymes and receptors. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds.
2,3,4,5,6-pentachlorophenol: exerts its effects by disrupting cellular membranes and inhibiting enzyme activity. It targets enzymes involved in oxidative phosphorylation, leading to the disruption of cellular energy production.
Vergleich Mit ähnlichen Verbindungen
2-(Ethylamino)ethanol: is similar to other amino alcohols such as ethanolamine and diethanolamine. its unique ethyl group provides distinct reactivity and solubility properties.
2,3,4,5,6-pentachlorophenol: is similar to other chlorinated phenols such as 2,4-dichlorophenol and 2,4,6-trichlorophenol. Its higher degree of chlorination provides enhanced biocidal activity and stability.
Eigenschaften
CAS-Nummer |
91818-14-3 |
---|---|
Molekularformel |
C10H12Cl5NO2 |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
2-(ethylamino)ethanol;2,3,4,5,6-pentachlorophenol |
InChI |
InChI=1S/C6HCl5O.C4H11NO/c7-1-2(8)4(10)6(12)5(11)3(1)9;1-2-5-3-4-6/h12H;5-6H,2-4H2,1H3 |
InChI-Schlüssel |
JMBNHTXIKSTWQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCO.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.